molecular formula C16H16I2S2 B14216690 6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol CAS No. 823191-72-6

6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol

Cat. No.: B14216690
CAS No.: 823191-72-6
M. Wt: 526.2 g/mol
InChI Key: BZDJSJINRONDJS-UHFFFAOYSA-N
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Description

6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is a complex organic compound with the molecular formula C16H16I2S2 This compound is characterized by the presence of iodine and sulfur atoms attached to a biphenyl structure, which is further substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and a suitable solvent, such as chloroform or dichloromethane, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include disulfides from oxidation, hydrogenated biphenyls from reduction, and various substituted biphenyl derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol involves its interaction with various molecular targets and pathways. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The iodine atoms can participate in halogen bonding, influencing molecular recognition and binding events . These interactions can modulate biological processes and chemical reactions, making the compound a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is unique due to the combination of iodine, thiol, and methyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions, making it a valuable compound in various research fields .

Properties

CAS No.

823191-72-6

Molecular Formula

C16H16I2S2

Molecular Weight

526.2 g/mol

IUPAC Name

4-iodo-3-(6-iodo-2,4-dimethyl-3-sulfanylphenyl)-2,6-dimethylbenzenethiol

InChI

InChI=1S/C16H16I2S2/c1-7-5-11(17)13(9(3)15(7)19)14-10(4)16(20)8(2)6-12(14)18/h5-6,19-20H,1-4H3

InChI Key

BZDJSJINRONDJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S)C)C2=C(C=C(C(=C2C)S)C)I)I

Origin of Product

United States

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